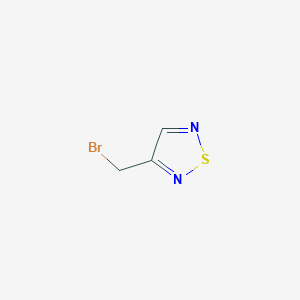

3-(Bromomethyl)-1,2,5-thiadiazole

説明

3-(Bromomethyl)-1,2,5-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,2,5-thiadiazole typically involves the bromination of 1,2,5-thiadiazole derivatives. One common method includes the reaction of 1,2,5-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with diverse nucleophiles under controlled conditions:

Mechanistic Insight : The reaction proceeds via an SN2 mechanism due to steric hindrance from the thiadiazole ring, favoring inversion at the methyl carbon. Strong bases (e.g., phenolates) necessitate phase-transfer catalysts to stabilize intermediates and suppress ring cleavage .

Phosphorylation Reactions

The bromomethyl group participates in Arbuzov-type reactions:

-

Reagent : Triethyl phosphite (P(OEt)₃)

-

Conditions : 80–100°C, anhydrous solvent

-

Product : Diethyl (1,2,5-thiadiazol-3-ylmethyl)phosphonate

This reaction expands utility in synthesizing phosphorus-containing derivatives for agrochemical or medicinal applications.

Ring Functionalization

The thiadiazole core itself can undergo electrophilic substitution under harsh conditions:

| Reaction Type | Conditions | Position Modified | Example Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 60°C | C-4 (if ring-activated) | 3-(Bromomethyl)-4-bromo-1,2,5-thiadiazole |

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 3-(Bromomethyl)-4-nitro-1,2,5-thiadiazole |

Note : Ring reactions are less common due to the stability conferred by aromaticity and electron deficiency .

Biological Alkylation

The bromomethyl group acts as an alkylating agent in biochemical contexts:

-

Targets : Thiol groups in enzymes (e.g., cysteine proteases).

-

Outcome : Irreversible inhibition via covalent bond formation, relevant in anticancer drug design .

Stability and Decomposition Pathways

-

Thermal Decomposition : Above 150°C, the compound undergoes ring-opening to release HBr and form nitrile sulfides .

-

Hydrolytic Sensitivity : Prolonged exposure to moisture leads to hydrolysis of the thiadiazole ring, forming thioamide derivatives .

Comparative Reactivity Table

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The structure of 3-(Bromomethyl)-1,2,5-thiadiazole allows for modifications that enhance its biological activity. For instance, derivatives of 1,2,5-thiadiazole have been linked to cytostatic effects against various cancer cell lines. Studies suggest that the presence of bromine enhances the reactivity and potential interaction with biological targets, making it a promising scaffold for developing new anticancer agents .

Antimicrobial Properties

Thiadiazole compounds have demonstrated broad-spectrum antimicrobial activity. The incorporation of the bromomethyl group in this compound can improve the compound's efficacy against pathogenic microorganisms. Various studies have highlighted that modifications to the thiadiazole ring can lead to enhanced antibacterial and antifungal activities .

Materials Science

Organic Electronics

The electronic properties of this compound derivatives make them suitable candidates for applications in organic electronics, particularly in organic photovoltaic devices. The ability to participate in nucleophilic aromatic substitution reactions allows for the synthesis of novel materials with desirable electronic characteristics. Research has shown that these compounds can serve as electron-accepting components in organic solar cells, improving their efficiency and stability .

Polymer Synthesis

this compound can also be utilized as a building block in the synthesis of polymers. Its reactivity allows for the formation of cross-linked structures that enhance the mechanical properties of polymers. This application is particularly relevant in developing fire-retardant materials where thiadiazole derivatives are incorporated into polymer matrices .

Agricultural Chemistry

Pesticide Development

The structural features of this compound lend themselves to the development of new pesticides and herbicides. Compounds derived from thiadiazoles have shown potential as effective agrochemicals due to their ability to interfere with biological processes in pests while exhibiting low toxicity to non-target organisms. This characteristic is crucial for sustainable agriculture practices .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(Bromomethyl)-1,2,5-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biomolecules. This interaction can modulate the activity of proteins and enzymes, resulting in various biological effects.

類似化合物との比較

Similar Compounds

- 3-(Chloromethyl)-1,2,5-thiadiazole

- 3-(Fluoromethyl)-1,2,5-thiadiazole

- 3-(Iodomethyl)-1,2,5-thiadiazole

Comparison

Compared to its halomethyl analogs, 3-(Bromomethyl)-1,2,5-thiadiazole exhibits unique reactivity due to the bromine atom’s size and electronegativity. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl and fluoromethyl groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s electronic properties can influence the compound’s biological activity and interactions with molecular targets.

生物活性

3-(Bromomethyl)-1,2,5-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, anti-inflammatory, antiviral, and anticancer properties. The following sections will present detailed research findings, case studies, and data tables summarizing the biological activities of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiadiazole ring substituted with a bromomethyl group. This structural feature is significant as it influences the compound's reactivity and biological activity.

1. Antibacterial Activity

Research has indicated that thiadiazole derivatives exhibit substantial antibacterial properties. A study evaluating various 1,3,4-thiadiazole derivatives found that compounds bearing the bromomethyl substituent showed enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

These results suggest that the bromomethyl group may enhance the interaction between the thiadiazole scaffold and bacterial cell membranes .

2. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles have been well-documented. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Case Study:

A study conducted by Zhao et al. (2013) reported that derivatives containing thiadiazole moieties significantly reduced inflammation in murine models of arthritis when administered at doses of 10-50 mg/kg .

3. Antiviral Activity

Thiadiazoles have also been explored for their antiviral potential. Specifically, this compound was tested against several viral strains in vitro:

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 8.5 |

| Herpes Simplex Virus | 12.0 |

These findings indicate that the compound exhibits moderate antiviral activity, potentially through inhibition of viral replication .

4. Anticancer Activity

The anticancer effects of thiadiazoles are particularly noteworthy. Research has shown that this compound induces apoptosis in various cancer cell lines.

Study Findings:

In vitro assays on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

特性

IUPAC Name |

3-(bromomethyl)-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-1-3-2-5-7-6-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZAHEYFCLYGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53012-70-7 | |

| Record name | 3-(bromomethyl)-1,2,5-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。